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Introduction

Cinepazide maleate is a vasoactive pharmaceutical agent primarily utilized in the management
of cerebrovascular and cardiovascular disorders. Classified as a piperazine derivative, it
functions as a potent vasodilator, enhancing blood flow, particularly in the cerebral and
peripheral regions.[1][2] Its therapeutic efficacy, most notably in acute ischemic stroke, is
attributed to a multifaceted mechanism of action that extends beyond simple vasodilation to
include rheological improvements, metabolic enhancements, and neuroprotection.[1][3] This
document provides a comprehensive overview of the pharmacological profile of cinepazide
maleate, detailing its mechanism of action, pharmacodynamic effects, clinical efficacy, and
safety, supported by data from key preclinical and clinical investigations.

Mechanism of Action

Cinepazide maleate exerts its therapeutic effects through several distinct but synergistic
pathways that culminate in improved tissue perfusion and cellular function. The primary
mechanisms include weak calcium channel blockade, potentiation of endogenous adenosine,
and potential inhibition of phosphodiesterase.[1][3][4]

e Calcium Channel Blockade: Cinepazide maleate acts as a mild calcium antagonist.[3] It
inhibits the transmembrane influx of Ca2* into vascular smooth muscle cells, which is a
critical step for muscle contraction.[1][3] This reduction in intracellular calcium concentration
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leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in
vascular resistance.[1]

o Adenosine Potentiation: The drug enhances the effects of endogenous adenosine, a key
regulator of blood flow and cellular metabolism.[3] It achieves this by retarding the
degradation of adenosine and inhibiting its reuptake into cells, thereby increasing its
extracellular concentration and duration of action.[5] This potentiation contributes
significantly to its vasodilatory and neuroprotective properties.

o Phosphodiesterase (PDE) Inhibition: Evidence suggests that cinepazide maleate may act as
a phosphodiesterase inhibitor.[4] By inhibiting PDE, it prevents the breakdown of cyclic
adenosine monophosphate (CAMP), leading to elevated intracellular cAMP levels. Increased
CAMP in vascular smooth muscle cells promotes relaxation and vasodilation.[4]

o Other Mechanisms: Beyond these primary actions, cinepazide maleate also exhibits anti-
thrombotic properties by inhibiting platelet aggregation, reduces blood viscosity, and
possesses antioxidant capabilities that protect tissues from oxidative stress.[1][5] Some
studies also suggest it may enhance the production of nitric oxide (NO), a potent vasodilator.

[1]

Below is a diagram illustrating the convergent signaling pathways of Cinepazide Maleate.
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Simplified Mechanism of Action of Cinepazide Maleate
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Caption: Key molecular pathways targeted by Cinepazide Maleate leading to vasodilation.

Pharmacodynamics

The multifaceted mechanism of cinepazide maleate translates into a range of beneficial
pharmacodynamic effects, primarily related to improved hemodynamics and neuroprotection.

Hemodynamic and Rheological Effects: The principal pharmacodynamic outcome is the
dilation of cerebral and peripheral blood vessels, which increases blood flow and improves
microcirculation.[3] In preclinical studies, intravertebral administration of cinepazide maleate
(1-10 mg/kg) produced a dose-dependent increase in vertebral blood flow in dogs.[2]
Clinically, this manifests as augmented blood flow velocities in cerebral arteries of stroke
patients.[3] Furthermore, the drug reduces blood viscosity, which enhances blood rheology
and further promotes tissue perfusion.[3][5]

Neuroprotective and Metabolic Effects: Cinepazide maleate demonstrates significant
neuroprotective capabilities. It improves the brain's ability to withstand ischemic and hypoxic
conditions by enhancing glucose utilization by brain cells and optimizing cellular energy
metabolism.[3][6] In clinical settings, treatment has been associated with increased levels of
nerve growth factor (NGF) and decreased levels of neuronal injury markers like neuron-
specific enolase (NSE) and S100-B.[3] It also reduces the levels of pro-inflammatory factors.

[3]

Table 1: Summary of Preclinical Pharmacodynamic

Findings

Dosagel/Concentrat L
Model System . Key Finding Reference
ion
] 1-10 mg/kg Dose-related increase
Anesthetized Dogs ) )
(intravertebral) in vertebral blood flow.
Potentiation of the
] 30 mg/kg vasodilator response
Anesthetized Dogs ) ) [2]
(intravenous) to adenosine and

CAMP.
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Pharmacokinetics

Detailed human pharmacokinetic parameters for cinepazide maleate, including its absorption,
distribution, metabolism, elimination half-life, and clearance rates, are not extensively
documented in the available scientific literature. It is understood that medications affecting liver
enzymes can alter its plasma levels, suggesting a role for hepatic metabolism in its clearance.

[4]

Clinical Efficacy

The clinical utility of cinepazide maleate injection has been most robustly demonstrated in the
treatment of acute ischemic stroke (AIS).

A pivotal multicenter, randomized, double-blind, placebo-controlled trial conducted in China
provided high-quality evidence of its efficacy.[5][7] In this study, patients treated with
cinepazide maleate showed a statistically significant improvement in functional recovery at 90
days compared to placebo.[5][7] Specifically, a greater proportion of patients achieved a
modified Rankin Scale (mMRS) score of <2, indicating slight disability at most but the ability to
look after their own affairs without assistance.[5][7] A significant improvement was also
observed in the Barthel Index, a measure of performance in activities of daily living.[5][7]

Another study investigating cinepazide maleate as an adjunct to edaravone (a neuroprotective
agent) in AlS patients found that the combination therapy was superior to edaravone alone,
resulting in a higher overall treatment efficacy rate and more pronounced improvements in
cerebral blood flow and neurological function.[3]

Table 2: Summary of Key Clinical Trial Efficacy Data
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Key Efficacy
Study / . Treatment .
. Design Endpoints Reference
Population Groups
(Day 90)
MRS Score < 2:-
Cinepazide
Group: 60.9%-
) ) ) Placebo Group:
Multicenter, 1. Cinepazide
) 50.1%(p =
_ Randomized, Maleate 320
Ni et al., 2020 / ] 0.0004)Barthel
) Double-Blind, mg/day IV for 14 [51[7118]
937 AIS Patients Index = 95:-
Placebo- days2. Placebo ) ]
Cinepazide
Controlled IV for 14 days
Group: 53.4%-
Placebo Group:
46.7%(p =
0.0230)
) ] Overall
1. Cinepazide
Treatment
) Maleate + )
Retrospective ] Efficacy Rate:-
Retrospective, Edaravone for 14 o
Study / 100 AIS ] Combination [3]
) Comparative days2.
Patients Group: 94.0%-

Edaravone only

for 14 days

Control Group:
74.0%(p < 0.05)

Safety and Tolerability

The injectable formulation of cinepazide maleate is generally considered safe and well-

tolerated.[5] An older oral tablet form was withdrawn in some European countries in the 1990s

due to an associated risk of agranulocytosis. However, large-scale clinical trials and post-

market surveillance of the injectable form in China have not reported this adverse event.[5]

In the large placebo-controlled trial, the overall incidence of adverse events (AEs) was similar

between the cinepazide and placebo groups.[5]

Table 3: Adverse Events (Incidence 25%) in the Pivotal

AIS Trial
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Cinepazide Maleate Group

Adverse Event Placebo Group (n=647)
(n=643)

Constipation 26.0% 26.5%

Hypokalemia 6.1% 10.5%

Hypoproteinemia 5.4% 6.2%

Headache 6.2% 7.1%

Data from Ni et al., 2020[5]

Experimental Protocols
Protocol: Multicenter RCT in Acute Ischemic Stroke (Ni
et al., 2020)

o Objective: To evaluate the efficacy and safety of cinepazide maleate injection in patients
with AIS.

o Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled
trial conducted across 72 centers in China.[5]

o Patient Population: Patients aged 18-80 with acute ischemic stroke (onset within 48 hours)
and a National Institutes of Health Stroke Scale (NIHSS) score of 5-25.[5]

« Inclusion/Exclusion Criteria: Key exclusion criteria included intracerebral hemorrhage, poorly
controlled hypertension, high risk of cardiac embolism, and bleeding tendencies.[5]

o Treatment Regimen:

o Experimental Group: Continuous intravenous infusion of 320 mg of cinepazide maleate in
500 mL of saline at a rate of 100 mL/hour, administered once daily for 14 consecutive
days.[5][9]

o Control Group: Placebo (500 mL saline) administered under the same conditions.[5]
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o Standard Care: All patients in both groups also received a basic therapy of citicoline
sodium (0.5 g) via intravenous infusion once daily for 10 days.[5][9]

» Efficacy Endpoints:

o Primary: The proportion of patients with a modified Rankin Scale (mRS) score of <2 on
day 90.[5][8]

o Secondary: The proportion of patients with a Barthel Index of 295 on day 90.[5][8]

» Safety Evaluation: Monitoring of all adverse events, laboratory parameters, vital signs, and
electrocardiograms throughout the study.[5]

The workflow for this clinical trial is outlined in the diagram below.
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Caption: High-level overview of the clinical trial protocol for Cinepazide in AIS.

Conclusion

Cinepazide maleate is a vasodilator with a complex and advantageous pharmacological profile
for the treatment of cerebrovascular diseases, particularly acute ischemic stroke. Its
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mechanisms of action, including calcium channel blockade and adenosine potentiation, lead to
significant improvements in cerebral blood flow, neurological function, and activities of daily
living.[3][5] Supported by robust data from large, well-controlled clinical trials, the injectable
formulation of cinepazide maleate has demonstrated both substantial efficacy and a favorable
safety profile, positioning it as a valuable therapeutic option in the management of ischemic
stroke.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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